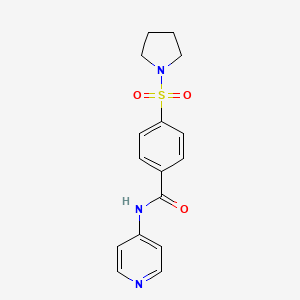

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide

Description

Properties

IUPAC Name |

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c20-16(18-14-7-9-17-10-8-14)13-3-5-15(6-4-13)23(21,22)19-11-1-2-12-19/h3-10H,1-2,11-12H2,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNZILQXRILYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-aminopyridine with 4-pyrrolidin-1-ylsulfonylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted organic synthesis (MAOS) can be employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in several key areas of scientific research:

Medicinal Chemistry

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide is being investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have indicated that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, it has been shown to significantly reduce tumor sizes in xenograft models of ovarian cancer .

| Study Focus | Result |

|---|---|

| Ovarian Cancer Models | Induced apoptosis, reduced tumor size |

| Pro-inflammatory Cytokines | Significant reduction observed in arthritis models |

Antiviral Properties

Recent research has explored the antiviral efficacy of this compound against various viral strains, including Herpes Simplex Virus (HSV) and Coxsackievirus B4 (CBV4). The compound demonstrated over 50% viral reduction in cell cultures, indicating its potential as an antiviral agent .

| Virus Type | % Viral Reduction | IC50 Value |

|---|---|---|

| HSV | >50% | Not specified |

| CBV4 | >50% | Not specified |

Enzyme Inhibition

The compound is also being studied for its ability to inhibit specific enzymes involved in disease pathways:

- Mechanism of Action : It may bind to active sites of enzymes, altering their activity and leading to therapeutic effects.

Anti-inflammatory Effects

Research has highlighted the compound's potential to modulate inflammatory responses:

- In vivo studies showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Anti-inflammatory Study :

- Researchers observed a significant reduction in arthritis symptoms in treated mice compared to controls, suggesting potential for therapeutic use in inflammatory diseases.

-

Anticancer Efficacy :

- A study on ovarian cancer xenografts demonstrated that the compound inhibited tumor growth effectively by targeting specific signaling pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or modulation of neurotransmitter levels .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The target compound’s pyrrolidine group and lack of sulfamoyl NH likely increase XLogP3 compared to Compound A, enhancing membrane permeability.

- Polar Surface Area : Compound A’s sulfamoyl and pyrimidine groups contribute to its higher TPSA (155 Ų), favoring solubility in aqueous environments .

Pharmacological Implications

- Target Compound : The pyridin-4-yl group may engage in π-π stacking or hydrogen bonding with kinases or receptors, while the pyrrolidine sulfonyl group could improve metabolic stability via reduced oxidative susceptibility.

- However, its higher polarity may limit blood-brain barrier penetration .

Biological Activity

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast cancer) | 15.0 | Inhibition of cell cycle progression |

| HeLa (Cervical cancer) | 10.0 | Modulation of signaling pathways |

The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro studies have reported:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : It could modulate receptor activity, affecting cellular signaling pathways that regulate growth and apoptosis.

Preliminary studies suggest that it binds to active sites on target proteins, thereby altering their function and leading to therapeutic effects .

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to its specific functional groups. For instance:

| Compound Name | Key Activity | Differences |

|---|---|---|

| N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | Anticancer | Different pyridine position |

| Pyridine sulfonamides | Antimicrobial | Lacks the pyrrolidine moiety |

| Azaindoles | Antiviral | Different core structure |

This comparative analysis highlights the distinctiveness of this compound in terms of its structure and biological activity profile .

Q & A

Q. What are the key steps and optimization strategies for synthesizing N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide?

The synthesis typically involves:

- Formation of the sulfonamide group : Reacting a benzamide precursor with pyrrolidine sulfonyl chloride under basic conditions (e.g., using triethylamine) to introduce the sulfonamide moiety .

- Coupling reactions : Amide bond formation between the pyridinyl and benzamide groups via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) . Optimization focuses on reaction time (12–24 hours), solvent choice (DMF or dichloromethane), and catalyst loadings (5–10 mol%) to achieve yields >70% .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., pyridine protons at δ 8.5–8.7 ppm; pyrrolidine protons at δ 1.8–2.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) verify purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 413.2) .

Q. What are the recommended protocols for safe handling and storage?

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation of aerosols. Avoid skin contact due to acute toxicity risks .

- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility .

- pH adjustment : Prepare stock solutions in phosphate-buffered saline (pH 7.4) with sonication (30 minutes) .

Advanced Research Questions

Q. What methodological approaches are used to study its bioactivity and target interactions?

- Enzyme inhibition assays : Measure IC₅₀ values via fluorescence-based kinase assays (e.g., ADP-Glo™) .

- Cellular uptake studies : Radiolabel the compound with ³H or ¹⁴C and quantify intracellular accumulation using scintillation counting .

- Protein binding : Surface plasmon resonance (SPR) with immobilized targets (e.g., carbonic anhydrase) to determine binding kinetics (ka/kd) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

- Derivatization : Modify the pyridine ring (e.g., fluorination at C3) or pyrrolidine substituents (e.g., methyl groups) to enhance target affinity .

- In silico modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes and guide synthetic priorities .

- ADMET profiling : Use Caco-2 permeability assays and hepatic microsomes to assess absorption and metabolic stability .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Dose-response validation : Replicate assays in orthogonal systems (e.g., primary cells vs. immortalized lines) .

- Off-target screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific effects .

- Metabolite identification : LC-MS/MS to detect active metabolites in plasma or cell lysates that may explain discrepancies .

Q. How can computational methods predict metabolic pathways and toxicity risks?

- Software tools : Use Schrödinger’s ADMET Predictor or SwissADME to forecast Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) .

- Toxicity endpoints : Apply ProTox-II for hepatotoxicity predictions and Ames test simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.